Lactose-monohydrat
Description
Role as a Foundational Pharmaceutical Excipient
Lactose (B1674315) is one of the most prevalent excipients in pharmaceutical manufacturing, valued for its physical and chemical stability, compatibility with active pharmaceutical ingredients (APIs), and cost-effectiveness. drug-dev.comarmor-pharma.comnih.gov An excipient is a substance formulated alongside the active ingredient of a medication, included for the purpose of facilitating the manufacturing process, enhancing stability, or aiding in drug delivery. lactalisingredients.compharmaexcipients.com Lactose monohydrate fulfills several of these roles, primarily as a filler or diluent to create bulk in formulations and as a binder to ensure tablet integrity. armor-pharma.comlactalisingredients.com
The use of lactose as a pharmaceutical excipient dates back to the 19th century. lactalisingredients.com Its application in pharmaceutical preparations became more established in the early 1900s. analitikkimya.com.tr Large-scale production for the pharmaceutical industry began in the United States during the 1940s. analitikkimya.com.tr
Initially, the primary form used was crystalline α-lactose monohydrate, which was well-suited for the wet granulation method of tablet production that became common in the 1950s. analitikkimya.com.trmeggle-pharma.com A significant evolution in lactose technology occurred in the mid-1960s with the development of modified forms suitable for direct compression (DC). analitikkimya.com.tr This manufacturing process, which involves compressing dry ingredients directly into tablets, is more efficient and economical than granulation methods. analitikkimya.com.tr The first of these modified forms was spray-dried lactose, developed in the 1950s to meet the needs of direct compression. cuni.cz This innovation paved the way for other modified lactoses, such as anhydrous and granulated forms, each engineered with specific properties to support advanced and varied drug manufacturing techniques. lactalisingredients.comanalitikkimya.com.tr
Lactose monohydrate is a strategically vital excipient in the production of solid oral dosage forms like tablets and capsules, present in an estimated 60-70% of these formulations. lactalisingredients.com Its popularity stems from a combination of desirable characteristics, including its wide availability, low cost, bland taste, and low hygroscopicity. drug-dev.comlactalisingredients.com
The primary function of lactose in these formulations is as a filler or diluent, providing the necessary bulk and weight for tablets and capsules, especially for those containing low-dose active ingredients. lactalisingredients.comuva.es This ensures uniformity in the final product. celluloseankit.com Furthermore, certain forms of lactose act as a binder, imparting the necessary mechanical strength to tablets to prevent them from crumbling during transport and handling. lactalisingredients.com
Its excellent physical and chemical stability and high compatibility with most active ingredients and other excipients make it a reliable and versatile choice for formulators. drug-dev.comanalitikkimya.com.tr The development of various grades of lactose allows manufacturers to select a type with the specific flowability and compressibility properties required for different manufacturing processes, such as wet granulation, dry granulation, or direct compression. arvinkala.comlactalisingredients.com This adaptability is crucial for achieving consistent and efficient production of high-quality tablets and capsules that exhibit uniform content and reliable dissolution rates. celluloseankit.comanalitikkimya.com.tr
To meet the diverse requirements of pharmaceutical manufacturing, several grades and modified forms of lactose are produced, each with distinct physical properties. drug-dev.compharmaexcipients.com The selection of a specific grade depends on the intended application and the manufacturing process to be used, such as direct compression, wet granulation, or capsule filling. drug-dev.comarvinkala.com The most common form is crystalline α-lactose monohydrate, which is processed in different ways to create various grades. drug-dev.com
Milled Lactose: This grade is produced by a milling process that creates fine, sharp-edged particles. armor-pharma.commeggle-pharma.com The resulting cohesive powder has good compaction and blending properties, making it particularly suitable for tablet manufacturing using wet or dry granulation processes. pharmaexcipients.commeggle-pharma.com
Sieved Lactose: Sieving processes are used to produce coarser lactose particles with a narrow particle size distribution. armor-pharma.compharmaexcipients.com This characteristic results in very good flowability, which is essential for applications like filling capsules and sachets. pharmaexcipients.comdfepharma.com
Spray-Dried Lactose: Developed specifically for direct compression, this form is created by spray-drying a suspension of α-lactose monohydrate particles. lactalisingredients.comju.edu.jo The resulting product consists of spherical agglomerates containing both crystalline α-lactose monohydrate and amorphous lactose. cuni.czspecializedrx.com This unique structure provides excellent flow properties, which are critical for the direct compression method. cuni.czlactalisingredients.com
Anhydrous Lactose: This form is produced by drying a lactose solution, often on a heated drum, resulting in a product with a very low moisture content (less than 0.5%). drug-dev.comlactalisingredients.commeggle-pharma.de Its lack of crystal water makes it an ideal choice for formulations with moisture-sensitive active ingredients. dfepharma.com Anhydrous lactose exhibits excellent compactability, making it well-suited for both direct compression and dry granulation manufacturing processes. lactalisingredients.comdfepharma.com
Granulated Lactose: This form consists of agglomerates of fine lactose particles bound together. pharmaexcipients.com It is produced by mixing finely ground lactose monohydrate with a binder solution. lactalisingredients.com Granulated lactose combines the high compaction properties of fine particles with the good flowability of coarser particles, making it a valuable excipient for direct compression. pharmaexcipients.comlactalisingredients.com
Table of Pharmaceutical Lactose Forms
| Form/Grade | Production Method | Key Characteristics | Primary Pharmaceutical Application |
| Milled Lactose | Mechanical milling of α-lactose monohydrate crystals. lactalisingredients.commeggle-pharma.com | Fine, cohesive particles with good compaction properties. pharmaexcipients.commeggle-pharma.com | Wet and dry granulation for tablet manufacturing. pharmaexcipients.comlactalisingredients.com |
| Sieved Lactose | Sieving of α-lactose monohydrate crystals. lactalisingredients.com | Coarse particles with a narrow size distribution and excellent flowability. pharmaexcipients.comdfepharma.com | Capsule and sachet filling. pharmaexcipients.comdfepharma.com |
| Spray-Dried Lactose | Spray-drying a slurry of α-lactose monohydrate crystals. lactalisingredients.comijpsonline.com | Spherical agglomerates of crystalline and amorphous lactose with superior flow. cuni.czspecializedrx.com | Direct compression tableting. cuni.czlactalisingredients.com |
| Anhydrous Lactose | Drying of a lactose solution on a heated drum. drug-dev.commeggle-pharma.de | Low moisture content, excellent compactability, and good flow properties. lactalisingredients.comdfepharma.com | Direct compression and dry granulation, especially for moisture-sensitive drugs. lactalisingredients.comdfepharma.com |
| Granulated Lactose | Agglomeration of fine lactose particles with a binder solution. lactalisingredients.compharmaexcipients.com | Porous agglomerates combining good flow and high compactability. lactalisingredients.comlactalisingredients.com | Direct compression tableting. lactalisingredients.comnih.gov |
Structure
2D Structure
Properties
IUPAC Name |
2,3,5,6-tetrahydroxy-4-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyhexanal;hydrate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22O11.H2O/c13-1-4(16)7(18)11(5(17)2-14)23-12-10(21)9(20)8(19)6(3-15)22-12;/h1,4-12,14-21H,2-3H2;1H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HBDJFVFTHLOSDW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C1C(C(C(C(O1)OC(C(CO)O)C(C(C=O)O)O)O)O)O)O.O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H24O12 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid; [Merck Index] White powder; [Sigma-Aldrich MSDS] | |
| Record name | Maltose monohydrate | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/18778 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Solid State Characteristics and Polymorphism of Lactose Monohydrate
Crystalline and Amorphous Forms: Structural Interrelationships
Lactose (B1674315) can exist in several solid forms, including crystalline α-lactose monohydrate, various anhydrous forms, and an amorphous state. nih.govpharmaexcipients.com These forms can interconvert depending on environmental conditions such as temperature and humidity, a factor of significant interest in scientific applications. pharmaexcipients.com
α-lactose monohydrate is the most stable and common crystalline form of lactose, crystallizing from aqueous solutions below 93.5°C. massey.ac.nznih.gov It is characterized by the incorporation of one molecule of water for every molecule of lactose within its crystal lattice. massey.ac.nz This hydrated form is relatively non-hygroscopic and stable under typical storage conditions. nih.govresearchgate.net
The crystal structure of α-lactose monohydrate has been determined to be monoclinic, belonging to the P21 space group. iucr.orgacs.org The unit cell dimensions are approximately a = 7.815 Å, b = 21.567 Å, c = 4.844 Å, and β = 106.2°. iucr.org The crystal structure is stabilized by an extensive network of sixteen hydrogen bonds that link each lactose molecule to its neighbors, contributing to the hardness of the crystal. iucr.org The water molecule plays a crucial role in this network, connecting four different lactose molecules. iucr.org
In terms of anomeric composition, commercially available α-lactose monohydrate is predominantly the α-anomer, but it typically contains a small percentage of the β-anomer. pharmaexcipients.compharmtech.compharmaexcipients.com Studies have shown that the anomeric content can vary, with some samples of α-lactose monohydrate containing around 98% α-lactose and 2% β-lactose. pharmtech.compharmaexcipients.com This anomeric ratio can be influenced by storage conditions, particularly high temperature and humidity. pharmtech.com
| Parameter | Value | Reference |
|---|---|---|
| Crystal System | Monoclinic | iucr.orgacs.org |
| Space Group | P21 | iucr.orgacs.org |
| a | 7.815 Å | iucr.org |
| b | 21.567 Å | iucr.org |
| c | 4.844 Å | iucr.org |
| β | 106.2° | iucr.org |
In addition to the monohydrate, lactose exists in several anhydrous forms, which lack water in their crystal structure. These include stable and unstable (hygroscopic) forms of α-lactose anhydride (B1165640) and β-lactose anhydride. nih.govpharmaexcipients.comlboro.ac.uk
β-Anhydrous Lactose: This form is typically produced by crystallizing lactose from a solution at temperatures above 93.5°C. massey.ac.nzarvinkala.com Commercially available anhydrous lactose often consists of a mixture of β-anhydrous lactose (70-80%) and α-anhydrous lactose (20-30%). arvinkala.com β-lactose is more soluble and is reported to be sweeter than α-lactose. massey.ac.nznih.gov
Anhydrous α-Lactose: There are two main forms of anhydrous α-lactose: a stable form and a hygroscopic, unstable (metastable) form. nih.govlboro.ac.ukarvinkala.com The unstable hygroscopic form can be produced by the rapid dehydration of α-lactose monohydrate. researchgate.netnih.gov This form readily absorbs moisture from the environment. aucoindustry.com The stable anhydrous α-lactose form can also be obtained through specific dehydration processes. researchgate.net The different anhydrous forms exhibit distinct physical properties, including stability and hygroscopicity. nih.govpharmaexcipients.com
| Form | Typical Production Condition | Key Characteristics | Reference |
|---|---|---|---|
| α-Lactose Monohydrate | Crystallization < 93.5°C | Most stable, contains one water molecule, low hygroscopicity | massey.ac.nznih.gov |
| β-Anhydrous Lactose | Crystallization > 93.5°C | Anhydrous, more soluble than α-form | massey.ac.nzarvinkala.com |
| Unstable Anhydrous α-Lactose | Rapid dehydration of monohydrate | Hygroscopic, metastable | researchgate.netnih.gov |
| Stable Anhydrous α-Lactose | Specific dehydration processes | Anhydrous, more stable than the hygroscopic form | researchgate.net |
Amorphous lactose, also referred to as glassy lactose, lacks the long-range molecular order characteristic of crystalline materials. nih.govpharmaexcipients.commassey.ac.nz This disordered structure results in different physical and chemical properties compared to its crystalline counterparts, including increased hygroscopicity and reactivity. nih.gov
Amorphous lactose can be intentionally produced by rapid solvent removal processes such as spray drying or freeze drying (lyophilization), which prevent the molecules from arranging into an ordered crystal lattice. scribd.com It can also be formed unintentionally during processing steps like milling, which can introduce disorder into the crystalline structure, or during the drying of crystalline lactose if dissolved lactose at the crystal surface does not have sufficient time to crystallize. nih.govpharmaexcipients.comscribd.com
Due to its higher energy state, amorphous lactose is thermodynamically unstable and has a natural tendency to revert to a more stable crystalline form. nih.govpharmaexcipients.com This recrystallization process is influenced by factors such as temperature, humidity, and the presence of impurities. nih.govpharmaexcipients.com The absorption of moisture acts as a plasticizer, increasing molecular mobility and facilitating crystallization, which can lead to physical changes like sticking and caking. nih.govnih.govpharmaexcipients.com
Advanced Analytical Techniques for Solid-State Characterization
A variety of analytical techniques are employed to characterize the solid-state forms of lactose, providing crucial information on their structure, composition, and thermal behavior.
X-ray powder diffraction (XRPD) is a powerful non-destructive technique used to identify and quantify the different crystalline forms (polymorphs) and the amorphous content of lactose. lboro.ac.ukthermofisher.comthermofisher.com Crystalline materials produce a characteristic diffraction pattern with sharp peaks at specific angles, which serve as a fingerprint for a particular polymorph. researchgate.net In contrast, amorphous materials, lacking a defined crystal structure, produce a broad, diffuse halo in the diffraction pattern. nih.govresearchgate.net
By analyzing the XRPD pattern, it is possible to identify the specific polymorphs present in a sample. lboro.ac.uk Furthermore, quantitative analysis can be performed by comparing the intensities of characteristic peaks of the crystalline phases or by using whole pattern fitting methods to determine the relative amounts of crystalline and amorphous material. lboro.ac.uknih.gov The limit of detection for amorphous content using specialized XRPD techniques can be as low as 0.37%. nih.gov
Differential Scanning Calorimetry (DSC): DSC is a thermal analysis technique that measures the difference in heat flow between a sample and a reference as a function of temperature. It is widely used to study the thermal transitions of lactose. pharmaexcipients.comtainstruments.com For α-lactose monohydrate, a typical DSC thermogram shows a distinct endothermic peak between 140°C and 160°C, corresponding to the loss of its water of hydration. tainstruments.comresearchgate.netnetzsch.com At higher temperatures, around 220°C, another endothermic event occurs, which is associated with the melting and decomposition of the lactose molecule. pharmaexcipients.comtainstruments.com
DSC can also be used to quantify the amorphous content in a lactose sample. When a sample containing amorphous lactose is heated above its glass transition temperature, it can recrystallize, releasing heat in an exothermic event. nih.gov The energy of this exotherm is proportional to the amount of amorphous material present. nih.gov
Thermogravimetric Analysis (TGA): TGA measures the change in mass of a sample as a function of temperature. tennessine.com.br This technique is particularly useful for quantifying the water content in lactose. nih.gov A TGA curve for α-lactose monohydrate shows a mass loss of approximately 5% that begins around 143°C, corresponding to the release of the single molecule of crystal water. netzsch.com TGA can distinguish between surface water, which is lost at lower temperatures, and the water of crystallization. nih.gov At higher temperatures, TGA shows significant mass loss due to the thermal decomposition of the lactose molecule. netzsch.com
| Technique | Temperature Range (°C) | Observed Event | Reference |
|---|---|---|---|
| DSC | 140 - 160 | Endothermic peak (Dehydration) | tainstruments.comresearchgate.netnetzsch.com |
| DSC | ~220 | Endothermic peak (Melting/Decomposition) | pharmaexcipients.comtainstruments.com |
| TGA | ~143 | ~5% Mass Loss (Loss of crystal water) | netzsch.com |
| TGA | >224 | Significant Mass Loss (Decomposition) | netzsch.com |
Dehydration and Hydration Mechanisms of Lactose Monohydrate
Mechanistic Studies of Water Molecule Departure
The removal of the water molecule from the crystal lattice of α-lactose monohydrate is not a simple evaporation process but a structurally controlled event. The mechanism of this departure is influenced by the crystal's inherent structure and the external conditions applied.
Research has demonstrated that the dehydration of α-lactose monohydrate occurs through a cooperative mechanism. researchgate.netcapes.gov.br The water molecules are not released randomly but depart in a coordinated manner through channels that are parallel to the c-axis of the crystal structure. researchgate.netcapes.gov.br This cooperative release implies that the movement of one water molecule facilitates the departure of its neighbors, leading to a structured and directional dehydration process. This mechanism is fundamental to understanding the subsequent solid-state transformations, as it involves the transmission of structural information from the parent hydrate (B1144303) to the resulting anhydrous form. acs.org The integrity of the crystal lattice is compromised during this process, which can lead to a reduction in crystallite and particle sizes and an increase in surface area. scholarsresearchlibrary.comresearchgate.net
The rate and outcome of the dehydration of α-lactose monohydrate are significantly affected by both thermal conditions and the presence of hygroscopic organic solvents.
Thermal Conditions: Heating is a common method to induce dehydration. The onset temperature for the loss of hydrate water typically falls within the range of 133°C to 145°C. researchgate.netkcl.ac.uk At 145°C, complete dehydration can be achieved in as little as 15 minutes. bit.edu.cnfujipress.jp The kinetics of this process, however, are influenced by several factors. The heating rate, for example, affects the peak temperatures of dehydration observed in thermal analysis techniques like Differential Scanning Calorimetry (DSC). netzsch.com Furthermore, the physical state of the material, such as particle size, residual lattice distortions, and the presence of surface defects—often induced by processing steps like grinding—can alter the dehydration pathways. nih.gov The activation energy for the thermal decomposition process has been calculated to be approximately 45.4 kJ/mol. optica.org
Hygroscopic Organic Solvents: Dehydration can also be effectively achieved at room temperature by using various hygroscopic organic solvents. Solvents such as ethanol (B145695), methanol (B129727), and acetone (B3395972) have been shown to induce the removal of water from the crystal lattice. researchgate.netcapes.gov.brresearchgate.net The choice of solvent can influence the resulting anhydrous form. For instance, dehydration in ethanol tends to produce the stable anhydrous form of α-lactose. researchgate.netcapes.gov.br In a notable exception, using acetone as the dehydrating solvent on single crystals of α-lactose monohydrate has been observed to cause an unexpected transformation into single crystals of the anomer β-lactose. researchgate.netresearchgate.net
| Condition | Parameter | Observation/Value | Reference |
|---|---|---|---|
| Thermal | Onset Temperature of Dehydration | 133 - 145°C | researchgate.netkcl.ac.uk |
| Time for Complete Dehydration | 15 minutes at 145°C | bit.edu.cnfujipress.jp | |
| Activation Energy | ~45.4 kJ/mol | optica.org | |
| Solvent-Induced | Ethanol | Leads to stable anhydrous form (LαS) | researchgate.netcapes.gov.br |
| Acetone | Can lead to formation of β-lactose | researchgate.netresearchgate.net |
Solid-State Transformations Induced by Dehydration
The removal of water from the α-lactose monohydrate crystal lattice is not a terminal event but rather initiates a cascade of solid-state transformations. These changes lead to the formation of various anhydrous forms and can even trigger chemical changes like epimerization.
Following the cooperative departure of water molecules, the remaining lactose (B1674315) structure reorganizes into different anhydrous polymorphs. researchgate.net The specific form produced is highly dependent on the dehydration conditions.
Metastable Anhydrous Form (LαH): Low-temperature drying (below 120°C) results in the formation of a hygroscopic, metastable anhydrous form. researchgate.net This form is unstable and will readily revert to α-lactose monohydrate at ambient conditions, specifically at a relative humidity of around 10% at 20°C. researchgate.net
Stable Anhydrous Form (LαS): High-temperature drying (above 160°C) or dehydration in certain hygroscopic solvents like methanol leads to the formation of a more stable anhydrous polymorph. researchgate.net The transformation to this stable form from the parent hydrate in ethanol is believed to occur via a nucleation and growth process. researchgate.netcapes.gov.br
The transition from metastable to stable anhydrous forms involves a complete reorganization of the crystal structure, often described by a nucleation and growth mechanism where the structural memory of the parent phase is lost. acs.org
| Anhydrous Form | Formation Condition | Key Characteristic | Reference |
|---|---|---|---|
| Metastable (LαH) | Low-temperature heating (<120°C) | Hygroscopic; reverts to monohydrate | researchgate.net |
| Stable (LαS) | High-temperature heating (>160°C) or dehydration in methanol/ethanol | Non-hygroscopic stable form | researchgate.net |
A significant discovery in the study of lactose dehydration is that the process can trigger a chemical transformation known as epimerization, where the α-anomer converts to the β-anomer while remaining in the solid state. kcl.ac.uknih.govresearchgate.net This finding has revised the understanding of the exothermic event often observed in thermal analysis following water loss, which was previously attributed solely to recrystallization. kcl.ac.uknih.gov
Research has unequivocally shown that upon the thermal desorption of water, a portion of the α-lactose undergoes this conversion. kcl.ac.uknih.govresearchgate.net For example, after the initial water loss at 160°C, a partial conversion of 11.6% (±0.9%) to the β-anomer is observed. kcl.ac.ukresearchgate.net If the sample is held at this temperature for 60 minutes, the amount of β-anomer increases significantly to 29.7% (±0.8%). kcl.ac.uknih.govresearchgate.net This epimerization process was found to follow close to zero-order kinetics, with a calculated rate constant of 0.28% per minute. kcl.ac.uknih.govresearchgate.net Similar levels of conversion (29.1% ± 0.7%) were also noted when heating samples to 190°C. kcl.ac.uknih.govresearchgate.net This solid-state transformation occurs without any other detectable chemical degradation and before the onset of melting. kcl.ac.uknih.govresearchgate.net
| Thermal Condition | Resulting β-Anomer Content | Kinetic Parameter | Reference |
|---|---|---|---|
| Post water-loss at 160°C | 11.6% (±0.9%) | Zero-order rate constant: 0.28% min⁻¹ | kcl.ac.ukresearchgate.net |
| Held at 160°C for 60 min | 29.7% (±0.8%) | kcl.ac.uknih.govresearchgate.net | |
| Heated to 190°C | 29.1% (±0.7%) | kcl.ac.uknih.govresearchgate.net |
Crystallization Science and Engineering of Lactose Monohydrate
Fundamental Principles of Alpha-Lactose (B80435) Monohydrate Crystallization
The formation of alpha-lactose monohydrate crystals from a solution is governed by fundamental principles of nucleation and crystal growth, which are intricately linked to the level of supersaturation and process conditions.
Nucleation and Crystal Growth Kinetics in Supersaturated Solutions
Crystallization is initiated through nucleation, the formation of new crystal nuclei from a supersaturated solution. This can occur through two primary mechanisms: primary nucleation and secondary nucleation. Primary nucleation happens in a crystal-free solution and can be either homogeneous (spontaneous) or heterogeneous (induced by foreign particles). Secondary nucleation, on the other hand, is induced by the presence of existing lactose (B1674315) crystals. rsdjournal.orgresearchgate.net The rate of nucleation is a key determinant of the final crystal size distribution. researchgate.net
Studies have shown that secondary nucleation occurs at lower supersaturation levels (1.6 times the solubility limit) compared to primary nucleation (2.1 times the solubility limit), as the existing crystals catalyze the process. rsdjournal.org The kinetics of both nucleation and growth are significantly influenced by temperature and supersaturation. researchgate.net For instance, the nucleation process has been found to have a temperature dependence with an activation energy of 17.0 kcal/mole and increases with the 1.9th power of supersaturation. researchgate.net
Once nuclei are formed, they grow by the deposition of lactose molecules from the supersaturated solution onto their surfaces. The growth rate of individual crystal faces can vary, and this has been observed to be proportional to the power of between 2.5 and 3.1 of the relative supersaturation. researchgate.net
Role of Supersaturation and Metastable Zone Width in Crystallization Control
Supersaturation is the primary driving force for both nucleation and crystal growth. mt.com It represents a state where the concentration of the solute in a solution exceeds its equilibrium solubility at a given temperature. The metastable zone width (MSZW) is a critical concept in crystallization control. It is the region between the solubility curve and the supersaturation level at which spontaneous nucleation occurs. mt.comresearchgate.net
Operating within the metastable zone allows for controlled crystal growth on existing seed crystals while minimizing the formation of new nuclei (secondary nucleation). mt.comresearchgate.net This is crucial for achieving a desired crystal size distribution. A narrower MSZW, which can be achieved through intensive mixing, indicates that crystallization is more prone to secondary nucleation. acs.org The width of the metastable zone determines the necessary temperature drop to induce nucleation. researchgate.net
Impact of Cooling Rates and Seed Crystal Characteristics on Crystallization Outcomes
The rate at which a supersaturated lactose solution is cooled significantly impacts the crystallization process. Rapid cooling can lead to the formation of many small crystals due to increased nucleation rates. researchgate.netresearchgate.net Conversely, slower cooling rates generally result in larger crystals. cabidigitallibrary.org For instance, a two-stage cooling curve, with an initial high cooling rate followed by a variable rate dependent on the lactose crystallization rate, has been proposed to reduce the size of lactose crystals. nih.gov
The characteristics of seed crystals, including their size and number, also play a vital role. The presence of seed crystals is necessary for secondary nucleation to occur. rsdjournal.orgresearchgate.net The rate of nucleation has been found to increase linearly with an increased number of seed crystals and is also influenced by the seed crystal size. uq.edu.au The amount of seed material has a significant influence on the final yield, crystal size, and morphology. researchgate.net
Influence of Impurities and Process Conditions on Lactose Crystallization
The crystallization of lactose in industrial settings, particularly from dairy byproducts like whey, is complicated by the presence of various impurities that can significantly affect the process and the final crystal characteristics.
Effects of Inorganic Salts on Lactose Crystal Growth Kinetics
Inorganic salts, commonly found in whey, can either enhance or inhibit the growth rate of lactose crystals. mdpi.com Their effect is a complex combination of several factors, including cation-lactose interactions, changes in lactose solubility, ion-dipole interactions between water and cations, and alterations in the structure of water molecules. mdpi.comresearchgate.net
Research has shown that the presence of certain salts can increase the rate constant for crystallization. researchgate.net For example, LiCl has been found to cause a maximum increase in growth rate, while K2HPO4 has the opposite effect. researchgate.netacs.org The presence of a salt mixture containing Mg, Ca, K, and Na has been shown to have the greatest impact on lactose crystal yield compared to pure lactose. mdpi.com The impact of these salts can also be temperature-dependent, with the effect on growth rate becoming more pronounced at higher temperatures. acs.org
Impact of Proteins and Polysaccharides on Crystal Size and Morphology
Proteins and polysaccharides present in whey can significantly influence the size and shape (morphology) of lactose crystals. Whey proteins have been observed to reduce the final crystal size. researchgate.netcabidigitallibrary.org This is attributed to their ability to be incorporated into the crystal structure or adsorb onto the crystal surface, thereby inhibiting growth. scielo.br The effect of whey proteins on lactose crystallization is also highly dependent on pH. researchgate.net
Polysaccharides can also retard the growth of lactose crystals. nih.gov For instance, inulin, a type of fructan, can hinder the binding of water molecules to lactose, thereby inhibiting crystallization. nih.gov Soluble soybean polysaccharides (SSPS) have been shown to increase the mean crystal size, possibly by facilitating lactose-lactose interactions through their water-binding capacity. sdstate.edu Maltodextrin can also reduce crystal formation by forming hydrogen bonds with lactose and stabilizing the amorphous structure. mdpi.com The presence of impurities can lead to morphological changes, with some studies observing the formation of needle-like crystals in the presence of whey components, a phenomenon not seen in pure lactose solutions. researchgate.netemu.ee
Strategies for Optimization of Industrial Lactose Crystallization Processes
The optimization of industrial lactose crystallization is a critical step in the dairy industry, aiming to maximize yield, control crystal size, and ensure product quality. mt.com Key strategies revolve around manipulating process parameters such as temperature, concentration, and agitation, as well as understanding the influence of impurities.
Seeding is another crucial strategy for controlling the crystallization process. By introducing seed crystals into the supersaturated solution, the crystallization process is initiated in a controlled manner, which helps in achieving a uniform particle size. numberanalytics.comresearchgate.net This technique promotes crystal growth over secondary nucleation, leading to larger crystals with a narrower size distribution. scielo.br
Agitation is essential for ensuring uniform crystal growth and preventing the formation of aggregates. numberanalytics.com Controlled agitation helps to maintain a homogenous suspension of crystals and a consistent temperature throughout the crystallizer. scielo.br However, the intensity of agitation must be carefully controlled, as excessive agitation can lead to secondary nucleation and the breakage of larger crystals. scielo.br The design of the crystallizer, such as the type of impeller used, also plays a significant role in the resulting crystal size and distribution. researchgate.netscielo.br
The presence of impurities, such as whey proteins and minerals, can significantly impact lactose crystallization. scielo.brresearchgate.net These impurities can either inhibit or promote crystallization depending on their nature and concentration. numberanalytics.com For instance, whey proteins have been observed to reduce crystal size and recovery. acs.org Therefore, purification of the whey solution, often through ultrafiltration to remove proteins, is a common practice before crystallization. researchgate.net The pH of the solution also affects crystallization kinetics, with changes in pH influencing the number of crystals formed, as well as their growth and size distribution. researchgate.net
Recent advancements have explored the use of novel techniques to further optimize the process. Sono-crystallization, which involves the application of ultrasound, has been shown to influence crystal habit and recovery. pharmaexcipients.com Additionally, machine learning models are being developed to predict and control crystallization kinetics more precisely, leading to enhanced productivity and larger crystals. pharmaexcipients.com
Table 1: Key Parameters and Strategies for Optimizing Industrial Lactose Crystallization
| Parameter/Strategy | Effect on Crystallization | Optimization Goal |
|---|---|---|
| Cooling Rate | Influences supersaturation, nucleation, and crystal growth rates. researchgate.netpharmaexcipients.com | Control cooling to maintain optimal supersaturation for desired crystal size. numberanalytics.com |
| Seeding | Initiates crystallization and controls the number and size of initial crystals. numberanalytics.comresearchgate.net | Achieve a narrow crystal size distribution and promote growth over nucleation. scielo.br |
| Agitation | Ensures homogeneity, prevents aggregation, and affects secondary nucleation. numberanalytics.comscielo.br | Maintain uniform growth conditions without excessive crystal breakage. scielo.br |
| Impurity Control | Affects crystal growth rate, size, and morphology. scielo.brresearchgate.net | Remove or control impurities like whey proteins and minerals to improve yield and quality. researchgate.netacs.org |
| pH | Influences nucleation and crystal growth kinetics. researchgate.net | Adjust pH to optimize the rate and characteristics of crystal formation. researchgate.net |
| Crystallizer Design | Impacts fluid dynamics, heat transfer, and crystal suspension. researchgate.net | Select a design that minimizes fines and promotes uniform crystal growth. researchgate.net |
Control of Crystal Morphology and Particle Size Distribution
The ability to control the crystal morphology and particle size distribution (PSD) of alpha-lactose monohydrate is paramount, particularly for its applications in the pharmaceutical industry, where properties like flowability and compressibility are critical. researchgate.net
Morphological Aspects of Alpha-Lactose Monohydrate Crystals (e.g., Tomahawk Shape)
Alpha-lactose monohydrate typically crystallizes in a characteristic "tomahawk" shape when grown from an aqueous solution. rsdjournal.org This distinctive morphology is characterized by its asymmetry, featuring large {01̄1} faces. capes.gov.br The formation of the tomahawk shape is largely attributed to the presence of the β-lactose anomer in the solution. capes.gov.brnih.gov Although α-lactose monohydrate is the less soluble form and precipitates below 93.5°C, an equilibrium exists in solution between the α- and β-anomers. rsdjournal.orgcapes.gov.br
The β-isomer acts as a growth inhibitor, preferentially adsorbing onto specific crystal faces, particularly the {01̄1} sectors, which slows their growth. capes.gov.br This selective inhibition, coupled with a lack of growth in the [01̄0] direction, results in the asymmetric tomahawk morphology. capes.gov.br Molecular modeling studies have confirmed that the tomahawk-like shape is a result of the polar effect of the monoclinic space group P21. nih.gov
The conditions of crystallization, such as the level of supersaturation, also influence the final crystal shape. At high supersaturation levels, which force rapid crystallization, prism-shaped crystals are more likely to form. rsdjournal.org As supersaturation decreases, the morphology can transition to diamond-shaped plates, then pyramids, and finally to the more common tomahawk shape. rsdjournal.org The presence of impurities can also alter the crystal habit. scielo.br
Methods for Tailoring Particle Size and Shape in Recrystallization
Several methods are employed to tailor the particle size and shape of lactose monohydrate during recrystallization to meet specific application requirements. These methods primarily focus on controlling the nucleation and growth kinetics.
Cooling Crystallization: This is a conventional method where the size and distribution of crystals are controlled by the cooling rate. researchgate.net As previously discussed, slower cooling rates generally lead to larger crystals with a narrower PSD by minimizing secondary nucleation. researchgate.netscielo.br
Antisolvent Crystallization: This technique involves the addition of a solvent in which lactose is poorly soluble (an antisolvent), such as ethanol (B145695), to a saturated aqueous lactose solution. acs.orgfigshare.com This process can induce rapid precipitation. By controlling parameters such as the antisolvent addition rate, initial lactose concentration, and residence time, the crystal size and even the polymorphic form can be influenced. figshare.comacs.org For instance, increasing the residence time and initial lactose concentration has been shown to increase the size of lactose crystals. acs.orgfigshare.com
Sono-crystallization: The application of ultrasound during crystallization can influence both particle size and morphology. researchgate.netacs.org Ultrasound can induce nucleation and lead to the formation of smaller crystals. acs.org This method provides another lever for controlling the final product characteristics.
Crystallization in Gels: Crystallizing lactose within a gel matrix, such as Carbopol, has been shown to produce crystals with a consistently narrower size distribution and a uniform, elongated tomahawk shape. nih.gov The gel environment provides a static condition that can result in crystals with smoother surfaces and improved flowability compared to those produced with constant stirring. nih.gov
Microfluidics: Emerging technologies like microfluidic crystallization offer precise control over the crystallization environment. By confining the crystallization process to microdroplets, it is possible to produce crystals with a very narrow crystal size distribution. acs.org
Process Parameter Optimization in Continuous Crystallization: In continuous crystallization setups, manipulating process parameters is key. Factors such as residence time, initial solute concentration, and the presence of impurities directly impact the final crystal size and recovery rate. acs.orgfigshare.com For example, an increase in residence time generally allows for more crystal growth, resulting in larger particles. acs.org
Table 2: Research Findings on Tailoring Lactose Particle Size and Shape
| Method | Key Parameters | Observed Effect on Particle Size/Shape | Reference |
|---|---|---|---|
| Antisolvent Crystallization | Residence Time, Initial Concentration | Increased residence time and initial concentration led to larger crystal size. | acs.orgfigshare.com |
| Antisolvent Crystallization | Antisolvent Addition Rate | Increased antisolvent addition rate can favor the formation of β-lactose. | figshare.com |
| Antisolvent Crystallization | Application of Ultrasound | Led to the formation of smaller crystals with no change in morphology. | acs.org |
| Cooling Crystallization | Cooling Rate, Agitation | Slower cooling and lower shear (anchor crystallizer) produced larger crystals with minimal fines. | researchgate.net |
| Crystallization in Gels | Gel Matrix (Carbopol) | Produced crystals with a narrower size distribution and uniform elongated tomahawk shape. | nih.gov |
| Continuous Crystallization | Whey Protein Impurities | Reduced crystal size and lactose recovery. | acs.org |
Particle Engineering and Co Processing Strategies for Lactose Monohydrate
Modification of Lactose (B1674315) Monohydrate for Enhanced Functional Performance
The functional performance of lactose monohydrate can be significantly improved by altering its physical characteristics through various processing techniques. These modifications are critical for its application in modern pharmaceutical manufacturing, particularly in direct compression tablet production.
Granulation Techniques: Wet, Dry, and Fluid-Bed Melt Granulation Processes
Granulation is a fundamental process used to improve the flow and compression characteristics of powders. dfepharma.comijpsdronline.com
Wet Granulation: This traditional method involves the addition of a liquid binder to the powder mixture, followed by drying. dfepharma.comijpsr.com For lactose monohydrate, wet granulation can improve flowability and compressibility. dfepharma.com Studies have shown that in high-shear wet granulation of lactose and microcrystalline cellulose (B213188) (MCC), the particle size of the lactose and the lactose-to-MCC ratio are the most significant factors affecting tablet hardness. dfepharma.com Finer grades of milled lactose tend to produce harder tablets. dfepharma.com Interestingly, even spray-dried lactose monohydrate, typically recommended for direct compression, has shown advantages in wet granulation for low-dose formulations, leading to good content uniformity. researchgate.net The endpoint of wet granulation for lactose blends can be determined using techniques like thermal effusivity, which helps in optimizing the amount of water to be added. ijpsr.com
Dry Granulation: This method involves compacting the powder mixture without the use of a liquid binder. It is often preferred for moisture-sensitive drugs. Roller compaction is a common dry granulation technique.
Fluid-Bed Melt Granulation: This technique utilizes a meltable binder that is heated to amalgamate with the powder, forming granules upon cooling. abbviecontractmfg.com It offers advantages such as avoiding the use of solvents and providing good process control. abbviecontractmfg.comresearchgate.net Co-processing lactose monohydrate with meltable binders like polyethylene (B3416737) glycol (PEG) 4000 and poloxamer 188 via fluid-bed melt granulation has been shown to produce excipients with superior flow and self-lubricating properties. mdpi.comsciencegate.appresearchgate.netnih.gov These co-processed mixtures can result in tablets with acceptable tensile strength and good lubricating properties over a wide range of compression pressures. mdpi.comresearchgate.netnih.gov For instance, mixtures with 20% PEG 4000 or 20% poloxamer 188 demonstrated enhanced tabletability and lubrication compared to a commercial co-processed excipient. mdpi.comnih.gov
Spray Drying for the Production of Spherical Agglomerates and Controlled Amorphous Content
Spray drying is a transformative process that converts a slurry of lactose into spherical agglomerates with excellent flowability and compressibility. mdpi.comphexcom.cnmeggle-pharma.de This process involves atomizing a suspension of fine α-lactose monohydrate crystals in a lactose solution into a hot air stream. phexcom.cnpharmaexcipients.com The rapid drying leads to the formation of particles comprising crystalline α-lactose monohydrate embedded within an amorphous matrix of α- and β-lactose. mdpi.comphexcom.cn
The resulting spray-dried lactose typically contains 80-90% crystalline α-lactose monohydrate and a smaller fraction of amorphous material. mdpi.compharmaexcipients.com This amorphous content is crucial as it contributes to better binding and plastic deformation during compaction. mdpi.compharmaexcipients.com The spherical shape and narrow particle size distribution of spray-dried lactose significantly enhance its flow properties. phexcom.cnmeggle-pharma.de The compactibility of spray-dried lactose has been improved over time by optimizing the amorphous content and the primary particle size of the α-lactose monohydrate. mdpi.compharmaexcipients.com
| Property | Effect of Spray Drying |
| Particle Shape | Spherical Agglomerates mdpi.comphexcom.cn |
| Flowability | Excellent mdpi.comphexcom.cn |
| Compressibility | Enhanced mdpi.com |
| Amorphous Content | Controlled and beneficial for binding mdpi.compharmaexcipients.com |
Roller Compaction and Dry Granulation: Impact on Crystallinity and Powder Flow Properties
Roller compaction is a dry granulation method that improves the properties of lactose monohydrate by applying pressure to the powder. researchgate.netscholasticahq.comnih.govcncb.ac.cn This process can reduce the crystallinity of α-lactose monohydrate, making its behavior as a direct compression excipient similar to that of spray-dried lactose. researchgate.netscholasticahq.comnih.govresearchgate.net
The mechanical stress from roller compaction alters the particle morphology, converting the original torpedo-shaped crystals into more cylindrical shapes with rounded edges, which enhances flowability. researchgate.netscholasticahq.comnih.govresearchgate.net The compaction pressure and the number of compaction cycles are key parameters that influence the degree of crystallinity modification. researchgate.netresearchgate.net While roller compaction improves the physical properties, it does not cause chemical changes to the lactose. scholasticahq.com
| Parameter | Impact on Lactose Monohydrate |
| Crystallinity | Reduced researchgate.netnih.govresearchgate.net |
| Particle Morphology | Converted to more cylindrical shapes with rounded edges researchgate.netscholasticahq.comnih.govresearchgate.net |
| Flowability | Enhanced scholasticahq.com |
Anti-Solvent Recrystallization for Targeted Particle Morphology Control
Anti-solvent recrystallization is a particle engineering technique used to control the crystal habit and size of lactose. researchgate.netnih.govsingaporetech.edu.sg This process involves dissolving lactose in a solvent (like water) and then adding an anti-solvent (like ethanol) to induce crystallization. nih.govacs.orgcolab.ws
This method can produce lactose particles with less elongated, more irregular shapes and rougher surfaces compared to commercial lactose. researchgate.netnih.gov These characteristics are particularly beneficial for applications such as dry powder inhalers, where they can lead to improved aerosolization performance and more uniform drug content. researchgate.netnih.gov The properties of the engineered lactose, including specific surface area, amorphous content, and anomeric composition, can be tailored by adjusting process parameters such as the saturation degree of the lactose solution. researchgate.net For instance, lactose crystallized from solutions with a lower degree of saturation has been shown to result in higher fine particle fractions of the drug. researchgate.net
Co-Processing with Complementary Excipients for Multifunctional Properties
Co-processing involves combining two or more existing excipients at the sub-particle level to create a new material with enhanced functionalities that cannot be achieved by simple physical mixing. jpionline.orgmonash.edu This particle engineering technique is widely used to improve the properties of lactose monohydrate. jadd.in
Combinations with Microcrystalline Cellulose (MCC) for Improved Compactibility
A common and effective co-processing strategy is the combination of lactose monohydrate with microcrystalline cellulose (MCC). jadd.inpharmaceutical-networking.comjddtonline.info This pairing is advantageous because it combines the brittle fracture nature of lactose with the plastic deformation of MCC within a single particle, leading to synergistic improvements in powder flow and compactibility. pharmaceutical-networking.comjddtonline.infonih.gov
A well-known example is Cellactose®, a co-processed excipient typically composed of 75% α-lactose monohydrate and 25% MCC. pharmaceutical-networking.comnih.gov Co-spray drying is a common method to produce these integrated particles. pharmaceutical-networking.com The resulting co-processed excipient exhibits superior compactibility compared to a simple physical blend of the individual components in the same ratio. pharmaceutical-networking.comtandfonline.com This enhanced compactibility allows for the production of harder tablets with low friability. pharmaceutical-networking.com
Another commercially available co-processed product, MicroceLac® 100, also consists of 75% α-lactose monohydrate and 25% MCC and is designed for direct compression applications. pharmaceutical-networking.commeggle-pharma.com Research has shown that co-processing lactose and MCC can be achieved through various techniques, including microwave-induced diffusion, to create composites with improved tablet adherence and hardness. jddtonline.inforesearchgate.net
| Co-processed Excipient | Composition | Key Functional Improvement |
| Cellactose® | 75% α-lactose monohydrate, 25% MCC pharmaceutical-networking.comnih.gov | Improved compactibility and flow jadd.innih.gov |
| MicroceLac® 100 | 75% α-lactose monohydrate, 25% MCC pharmaceutical-networking.commeggle-pharma.com | Superior compactibility over physical blends pharmaceutical-networking.com |
| CombiLac® | 70% α-lactose monohydrate, 20% MCC, 10% corn starch meggle-pharma.com | Improved compaction and rapid disintegration meggle-pharma.commeggle-pharma.com |
| StarLac® | 85% α-lactose monohydrate, 15% native corn starch meggle-pharma.com | Excellent flowability and disintegration meggle-pharma.com |
Integration with Binders, Diluents, and Disintegrants (e.g., PEG, Poloxamer, Crospovidone)
Co-processing lactose monohydrate with other excipients like binders, diluents, and disintegrants is a common approach to create multifunctional materials with superior performance compared to simple physical mixtures. researchgate.net This integration is often achieved through techniques such as spray drying or melt granulation.
For instance, melt granulation has been successfully used to integrate lactose monohydrate with binders such as Polyethylene Glycol (PEG) 4000 and Poloxamer 188. mdpi.comnih.gov In one study, co-processing lactose monohydrate with 20% PEG 4000 or 20% Poloxamer 188 via fluid-bed melt granulation resulted in mixtures with superior flow properties and tabletability. mdpi.comresearchgate.net These co-processed granules produced tablets with acceptable tensile strength (>2 MPa) over a wide range of compression pressures. mdpi.comnih.gov The integration of these hydrophilic meltable binders not only serves a binding purpose but also improves interparticle bonding, which can enhance tablet strength. mdpi.comresearchgate.net
Disintegrants are also frequently incorporated. Crospovidone, for example, has been co-processed with lactose monohydrate and povidone to create the commercially available excipient Ludipress®. jadd.in This process involves creating a coat of polyvinylpyrrolidone (B124986) and crospovidone over the lactose particles, which imparts excellent flowability and reduces hygroscopicity. jadd.in Other research has explored co-processing lactose monohydrate with mannitol (B672) and crospovidone, using PEG 4000 as a binder in a melt granulation process, to develop excipients for fast-dissolving tablets. researchgate.net
The choice of co-processed materials can have a synergistic effect. Combining a brittle material like lactose with a plastically deforming material like microcrystalline cellulose (MCC) results in an excipient with improved compressibility. doi.org Cellactose®, a co-processed excipient of 75% lactose monohydrate and 25% cellulose, exemplifies this, exhibiting good flowability and compactibility due to the combined effects of lactose fragmentation and cellulose's plastic deformation. medipol.edu.tr
Development of Self-Lubricating Co-Processed Excipients
A significant challenge in tablet manufacturing is the need for lubricants, which can negatively impact tablet tensile strength and dissolution. To address this, research has focused on developing self-lubricating co-processed excipients, where the lubricant is integrated into the excipient particle itself. mdpi.com
Fluid-bed melt granulation is a key technique for producing these self-lubricating systems. By using meltable binders that also possess lubricant properties, the need for an external lubricant in the final blend can be eliminated. mdpi.comnih.gov Studies have investigated both hydrophilic binders like PEG 4000 and Poloxamer 188, and lipophilic binders like glyceryl palmitostearate for this purpose. mdpi.comresearchgate.netsciencegate.app
A comparative study demonstrated that co-processing lactose monohydrate with these binders could yield self-lubricating mixtures. mdpi.com The resulting tablets showed good lubricating properties, with ejection and detachment stress values below the 5 MPa threshold indicative of effective lubrication. mdpi.comnih.gov While glyceryl palmitostearate provided the best lubrication, the tablets failed to meet mechanical strength requirements. mdpi.comresearchgate.net In contrast, mixtures containing 20% of either PEG 4000 or Poloxamer 188 showed both superior tabletability and lubricant properties compared to pure lactose monohydrate and a commercial co-processed excipient. mdpi.comnih.govresearchgate.net
| Binder (20% concentration) | Tablet Tensile Strength | Lubricating Properties (Ejection/Detachment Stress) | Flow Properties | Overall Suitability for Direct Compression |
|---|---|---|---|---|
| PEG 4000 | Acceptable (>2 MPa) | Good (<5 MPa) | Superior to pure Lactose Monohydrate | Good Candidate |
| Poloxamer 188 | Acceptable (>2 MPa) | Good (<5 MPa) | Superior to pure Lactose Monohydrate | Good Candidate |
| Glyceryl Palmitostearate | Unacceptable (failed mechanical requirements) | Best Lubricating Properties | Superior to pure Lactose Monohydrate | Not Suitable (due to poor tablet strength) |
Impact of Co-Processing on Internal Morphology and Homogeneity at the Nano-Level
Co-processing does more than just combine different materials; it can fundamentally alter the particle structure, leading to a more uniform and homogenous excipient down to the nanoscale. This structural evolution is a key reason for the superior functionality of co-processed excipients compared to simple physical admixtures. pharmaexcipients.compharmaceutical-networking.com
Small and Wide-Angle X-ray Scattering (SWAXS) techniques have been employed to elucidate these changes. A study comparing a spray-dried co-processed excipient (CPE) composed of 75% lactose monohydrate and 25% microcrystalline cellulose (MCC) with its corresponding physical admixture (PAM) and the raw materials revealed significant differences in internal morphology. pharmaexcipients.compharmaceutical-networking.com
The SWAXS analysis showed that co-processing via spray-drying leads to a structural evolution that increases homogeneity at the nano-level. pharmaexcipients.compharmaceutical-networking.com This high degree of uniformity is not achieved by the individual raw materials or their physical blend. pharmaexcipients.com Key parameters derived from SAXS, such as the surface to volume ratio (Sv) and correlation length (Cl), quantify this change. A lower Sv value indicates a higher degree of uniformity. The co-processed product showed the lowest Sv value, indicating the highest homogeneity. pharmaexcipients.compharmaceutical-networking.com Interestingly, WAXS data suggested that the initial crystallinity of the raw materials remains largely intact during this co-processing. pharmaexcipients.compharmaceutical-networking.com
| Sample | Composition | Surface to Volume Ratio (Sv) [e-02 nm⁻¹] (± SD) | Correlation Length (Cl) [nm] | Degree of Homogeneity |
|---|---|---|---|---|
| Co-Processed Excipient (MicroceLac® 100) | 75% Lactose Monohydrate, 25% MCC | 1.043 (± 0.007) | 575.3 | Highest |
| Lactose Monohydrate (GranuLac® 200) | Raw Material | 1.127 (± 0.005) | 532.3 | High |
| Physical Admixture (PAM) | 75% Lactose Monohydrate, 25% MCC | 1.674 (± 0.008) | 358.3 | Moderate |
| Microcrystalline Cellulose (Vivapur® 101) | Raw Material | 2.453 (± 0.014) | 244.6 | Lowest |
Surface Modification for Controlled Interparticle Interactions
The surface properties of lactose monohydrate particles are critical in determining their behavior in powder blends, especially concerning flowability and drug-carrier adhesion. Surface modification techniques aim to deliberately alter these properties to achieve controlled and optimized interparticle interactions. researchgate.netdairy-journal.org
One such technique is a wet-smoothing process, where successive steps of wetting and drying lactose powders in a high-shear mixer can flatten the surface and round the edges of the particles. researchgate.net This modification leads to a significant reduction in surface roughness and can improve powder packing and flow properties. researchgate.net Another approach is dry coating, where an inter-particle force modifying agent, like magnesium stearate (B1226849), is applied to the lactose particles using a mechanofusion technique. dairy-journal.org This method has been shown to substantially improve the flow characteristics of cohesive lactose powders by modifying the surface chemistry and reducing cohesive forces, without significantly changing the particle size. dairy-journal.org
Engineering Surface Energetics for Optimized Particle-Particle Adhesion in Powder Blends
The forces governing how drug particles adhere to carrier particles like lactose monohydrate are complex, involving van der Waals forces, electrostatic interactions, and capillary forces. ulb.ac.bemdpi.com The surface energy of the lactose carrier is a crucial determinant of the strength of these interactions. nih.gov Engineering the surface energetics of lactose is therefore a key strategy for optimizing particle-particle adhesion, particularly in formulations like dry powder inhalers (DPIs). mdpi.com
The surface of a lactose particle is not uniform; it possesses "active sites" with higher surface energy. mdpi.comnih.gov These sites, which can arise from surface irregularities, amorphous content, or impurities, preferentially attract and bind drug particles more strongly. ulb.ac.be This can be detrimental to drug delivery, as excessive adhesion may prevent the drug from detaching from the carrier during administration. ulb.ac.be
Research has shown that the total surface energy, including its dispersive and specific (acid/base) components, influences drug-carrier interactions. ulb.ac.be For example, milled lactose can exhibit a higher surface energy distribution compared to other grades, which is attributed to an increase in amorphous content. ulb.ac.be Studies have also demonstrated that higher surface energies of lactose carrier systems can lead to lower aerosol dispersion efficiencies. ljmu.ac.uk
Computational modeling and synthonic engineering are emerging as powerful tools to predict and quantify these interactions. nih.govacs.org By simulating the crystal morphology and surface chemistry, it is possible to calculate the surface energy of lactose particles. nih.gov This allows for the prediction of cohesive forces (lactose-lactose) and adhesive forces (lactose-drug). nih.govacs.org Such predictive models can help in the rational design of lactose carriers with optimized surface energetics for specific applications, potentially accelerating product development by moving beyond purely empirical formulation studies. nih.govnih.gov
Mechanistic Understanding of Lactose Monohydrate Functional Performance
Rheological Behavior and Powder Flow Dynamics
The study of powder rheology is essential for predicting and controlling the manufacturing processes of solid dosage forms. digitellinc.com It investigates the flow and deformation of powders, which directly influence critical quality attributes like tablet weight uniformity and content uniformity. digitellinc.comtainstruments.com For lactose (B1674315) monohydrate, its rheological properties, including flowability, cohesion, and compressibility, are key determinants of its performance as a pharmaceutical excipient. digitellinc.comtainstruments.com
Assessment of Flowability, Cohesion, and Compressibility of Lactose Monohydrate Powders
The flowability of a powder is a crucial parameter in tablet manufacturing, as it ensures uniform die filling. tainstruments.com Lactose monohydrate generally exhibits good to easy flow properties. digitellinc.comtainstruments.com However, its flow behavior is influenced by various factors, including particle size, morphology, and processing methods.
Different grades of lactose monohydrate will exhibit varying flow properties. For instance, spray-dried lactose, which consists of spherical particles of a more uniform size, tends to flow more easily than milled lactose, which has irregularly shaped particles. tainstruments.com The improved flowability of spray-dried lactose is attributed to lower cohesion and flow energy. tainstruments.com
Cohesion refers to the forces that hold powder particles together. Milled lactose generally displays higher cohesion and yield strength compared to spray-dried lactose due to the irregular morphology of its particles, which leads to increased particle interactions. tainstruments.com This higher cohesion can impact powder dispensing, as flow will not commence until the yield strength is overcome. tainstruments.com In contrast, spray-dried lactose exhibits negligible cohesion, contributing to its better processability. tainstruments.com
Compressibility is the ability of a powder to reduce in volume under pressure. Lactose monohydrate is known for its excellent compressibility. digitellinc.comtainstruments.comspectrumchemical.com Studies have shown that spray-dried grades of lactose are among the most compressible types. researchgate.net The compressibility of lactose monohydrate can be influenced by environmental factors such as temperature and humidity. For example, at 45°C, the compressibility of lactose monohydrate increases, likely due to lower humidity levels and reduced cohesion. tainstruments.com
The flowability of lactose powders can be quantified using various indices, such as the Carr's Index and the Hausner Ratio. pharmaexcipients.compharmaceutical-networking.com These indices are derived from the bulk and tapped densities of the powder.
| Lactose Monohydrate Grade | Poured Density (g/mL) | Tapped Density (g/mL) | Carr's Index (%) | Hausner Ratio |
| ARMOR PHARMA™ lactose monohydrate 231 | 0.45 | 0.66 | 33 | 1.49 |
Table 1: Physical Properties of a Finely Milled Lactose Monohydrate Grade. pharmaexcipients.com
Analysis of Particle Interactions and Their Influence on Bulk Powder Properties
The bulk properties of lactose monohydrate powders are a direct consequence of the interactions between individual particles. These inter-particle forces, which include van der Waals forces, capillary forces, and electrostatic forces, are fundamental to understanding powder behavior. mit.edu
The morphology and surface characteristics of lactose particles play a significant role in these interactions. Milled lactose, with its irregular particle shape and rougher surface, experiences greater inter-particle friction and interlocking, leading to higher cohesion and poorer flowability. tainstruments.comondrugdelivery.com In contrast, the spherical shape of spray-dried lactose particles minimizes contact area and friction, resulting in lower cohesion and improved flow. tainstruments.com
The presence of fine particles can also significantly influence the rheological behavior of lactose powders. The addition of fine lactose particles to a coarser grade can impact the bulk density and flow properties of the blend. nih.gov While a certain amount of fines can improve packing density, an excess can lead to increased cohesiveness and reduced flowability.
Surface modifications can be employed to alter particle interactions and improve powder properties. A wet-smoothing process, for example, can flatten the surface and round the edges of lactose particles, leading to improved packing and flow properties. nih.gov This process reduces surface roughness, which can be further enhanced by the presence of agents like magnesium stearate (B1226849). nih.gov The addition of magnesium stearate can also improve the flowability of spray-dried lactose by adhering to the particle surfaces and reducing friction. netzsch.com
Compaction Mechanisms and Tabletability Assessment
The ability of a powder to be formed into a coherent tablet with adequate mechanical strength is known as tabletability. This is a critical attribute for an excipient like lactose monohydrate. The compaction process involves the rearrangement and deformation of particles under pressure to form a solid compact.
Deformation Behavior under Compression: Brittle vs. Plastic Deformation
During compression, powder particles undergo deformation, which can be either brittle or plastic. Brittle materials fracture into smaller fragments, while plastic materials deform and flow without fracturing. Lactose is primarily considered a brittle material, meaning its main consolidation mechanism during compaction is fragmentation. nih.gov This fragmentation creates new, clean surfaces that can form strong bonds, contributing to the tablet's strength.
The Heckel equation is a common tool used to characterize the deformation behavior of pharmaceutical powders. nih.gov The yield pressure (Py) derived from this equation indicates the stress at which a material begins to deform plastically. A higher yield pressure suggests a more brittle material. Studies have shown that lactose-based formulations exhibit a brittle nature based on their Heckel parameters. nih.gov
Quantitative Derivation of Compactibility and Tabletability Relationships Based on Particle Characteristics
Compactibility refers to the ability of a material to form a tablet of a certain strength at a given solid fraction, while tabletability relates tablet strength to the applied compaction pressure. Both are influenced by the intrinsic properties of the material and its particle characteristics.
For lactose monohydrate, since different grades are chemically identical, the differences in their tabletability and compactibility are primarily explained by variations in the microstructure and bonding area of the tablets, rather than differences in the strength of the inter-particulate bonds. tandfonline.com
Quantitative models can be used to describe these relationships. The Ryshkewitch–Duckworth equation is often used to model compactibility, while a three-stage model can approximate tabletability profiles. tandfonline.com These models allow for the derivation of parameters that represent the rate and endpoint of compaction.
Influence of Particle Size and Morphology on Compression Properties
Particle size has a profound effect on the compression properties of lactose monohydrate. Generally, a decrease in particle size leads to an increase in tablet tensile strength. tandfonline.com This is because smaller particles provide a larger total surface area for bonding and can pack more efficiently, resulting in a stronger tablet.
The tabletability of lactose powders is markedly improved with decreased particle size. tandfonline.com Both the rate of strength increase with pressure and the maximum achievable tablet strength increase as the particle size decreases. tandfonline.com Similarly, compactibility, as represented by the compaction endpoint parameters, increases with decreasing particle size. tandfonline.com
Disintegration Behavior and Polymorphic Influence
The disintegration of a tablet is a critical quality attribute that precedes drug dissolution and absorption. For tablets formulated with lactose, the interplay between the excipient's physical form and the tablet's structural properties governs the rate and mechanism of this process.
The solid-state form, or polymorphism, of lactose significantly influences tablet disintegration. nih.gov Lactose can exist in various forms, including crystalline α-lactose monohydrate, anhydrous α-lactose, anhydrous β-lactose, and amorphous lactose. nih.gov These different forms possess distinct physical properties that affect how they behave within a compressed tablet matrix.
Research has identified the polymorphic composition of lactose as one of the most significant factors affecting tablet disintegration time. researchgate.netnih.govresearchgate.net A key finding from modeling studies is that a higher concentration of α-lactose monohydrate in a tablet formulation leads to a faster disintegration time. researchgate.netresearchgate.netresearchgate.net This is attributed to the slower dissolution rate of α-lactose monohydrate compared to its anhydrous and amorphous counterparts. nih.govresearchgate.net The slower dissolution prevents the rapid sealing of tablet pores by dissolved lactose, thereby maintaining pathways for water to penetrate deep into the tablet core and promote breakup. lactalisingredients.com Conversely, more soluble forms like anhydrous lactose can sometimes hinder disintegration by blocking these pores. lactalisingredients.com
The anomeric content of lactose also plays a crucial role. In one study, tablets formulated with β-lactose that had undergone epimerization to contain 79.5% α-anomer disintegrated in just 27 seconds, compared to 220 seconds for tablets made with the original β-lactose material. kcl.ac.uk This highlights the profound impact of the specific anomeric and polymorphic composition on tablet performance.
Table 1: Research Findings on the Influence of Lactose Polymorphs on Tablet Disintegration
| Finding/Observation | Influencing Factor | Mechanism/Reason | Source(s) |
|---|---|---|---|
| Faster Disintegration | Higher concentration of α-lactose monohydrate | Slower dissolution rate compared to anhydrous/amorphous forms prevents pore blockage, facilitating water ingress. | researchgate.net, nih.gov, researchgate.net, researchgate.net |
| Slower Disintegration | Highly soluble lactose forms (e.g., anhydrous) | Can lead to blocking of tablet pores, hindering water penetration. | lactalisingredients.com |
| Significantly Faster Disintegration (27s vs. 220s) | Increased α-anomer content (from epimerized β-lactose) | Altered solid-state properties and interactions within the tablet matrix. | kcl.ac.uk |
| General Impact | Different solid-state forms of lactose | Each form (monohydrate, anhydrous, amorphous) has distinct physical properties affecting tablet breakup. | nih.gov |
Beyond polymorphism, the physical microstructure of the tablet, specifically its porosity and pore size distribution, is a critical determinant of disintegration behavior. researchgate.netresearchgate.net The pore structure dictates the rate and extent of liquid penetration into the tablet, which is the initiating step for all disintegration mechanisms. nih.gov
The disintegration mechanism is heavily influenced by the filler combination and the resulting porous network. nih.gov For tablets formulated with microcrystalline cellulose (B213188) (MCC) and lactose, the disintegration is primarily "wettability controlled." nih.gov In such systems, the tablet's porosity is paramount. A study demonstrated that for these MCC/lactose tablets, a mere 2% change in porosity led to a significant 77% reduction in disintegration time. nih.gov This underscores the sensitivity of wettability-driven disintegration to the tablet's internal structure. In contrast, for tablets where swelling is the dominant mechanism, the same change in porosity has a much smaller effect on disintegration time. nih.gov
For lactose monohydrate tablets specifically, it has been observed that passive mechanisms, such as the rate of water penetration, are more dominant in the disintegration process than active mechanisms like swelling force development. tandfonline.com This further emphasizes the critical role of the tablet's pore structure in facilitating rapid water uptake. tandfonline.com
Table 2: Effect of Porosity Change on Disintegration Time for Different Filler Combinations
| Filler Combination | Primary Disintegration Mechanism | Effect of 2% Porosity Increase on Disintegration Time | Source(s) |
|---|---|---|---|
| MCC / Lactose | Wettability Controlled | 77% Reduction | nih.gov |
| MCC / Mannitol (B672) | Dissolution Controlled | Not specified, but dissolution is the key driver. | nih.gov |
| MCC / DCPA | Swelling Controlled | 3% Change | nih.gov |
Chemical Stability and Reactivity in Excipient Formulations
Lactose monohydrate is generally considered a stable and chemically inert excipient. analitikkimya.com.trdrug-dev.com However, its chemical nature as a reducing sugar and its existence in a hydrated crystalline state present specific stability considerations in pharmaceutical formulations. nih.gov
A primary chemical stability concern with lactose is its potential to undergo the Maillard reaction. pharmaexcipients.com This reaction is a non-enzymatic browning that occurs between a reducing sugar, like lactose, and the primary or secondary amine group of an active pharmaceutical ingredient (API). umsu.ac.irtainstruments.comsjf.edu This incompatibility can lead to the formation of degradation products and a loss of drug potency. sjf.edu
Several factors influence the rate of the Maillard reaction in the solid state:
Temperature: Higher temperatures accelerate the reaction rate. uva.es
Moisture/Humidity: The presence of water increases the molecular mobility of the reactants, facilitating the reaction. nih.gov However, the water in α-lactose monohydrate is crystalline and not freely available. celluloseankit.com Studies have shown that for certain moisture-sensitive drugs, tablets formulated with lactose monohydrate have the same stability as those with anhydrous lactose, indicating that this bound water does not necessarily increase the degradation rate. researchgate.net
pH: An alkaline microenvironment within the formulation can contribute to a faster reaction rate. nih.gov
Presence of Amine-Containing Drugs: The reaction is specific to APIs with primary or secondary amine functional groups. nih.gov
Another aspect of lactose's chemical stability is its potential for solid-state epimerization, where the anomeric form changes. Under accelerated stability conditions (e.g., 40°C and 75% relative humidity), α-lactose monohydrate can undergo epimerization, leading to an increase in the β-anomer content. kcl.ac.uk Similarly, β-lactose can convert to the α-form. kcl.ac.ukpharmtech.com This change in the anomeric ratio can impact the tablet's physical properties, including its disintegration rate. kcl.ac.uk
Table 3: Factors Influencing Maillard Reaction in Lactose-Containing Formulations
| Factor | Influence on Reaction Rate | Mechanism | Source(s) |
|---|---|---|---|
| Temperature | Increases | Provides activation energy for the reaction. | uva.es |
| Moisture | Increases | Enhances plasticity and molecular mobility of reactants. | nih.gov |
| pH | Increases (in alkaline conditions) | Catalyzes steps in the Maillard reaction pathway. | nih.gov |
| API Structure | Occurs with Amine Drugs | Reaction requires a primary or secondary amine group. | nih.gov, sjf.edu |
The specific solid-state form of lactose used in a formulation has a direct impact on its chemical reactivity. Physically less stable forms of lactose, such as amorphous lactose, exhibit higher reaction rates in mixtures. purdue.edu
Pharmaceutical processing plays a significant role in altering reactivity.
Milling: This process can introduce disorder, crystal defects, and amorphous regions into crystalline lactose. purdue.edu Milling has been found to increase the reactivity of lactose by increasing the contact surface area and the formation of these more reactive regions. nih.govpurdue.edu
Compression: The act of compressing a powder blend into a tablet increases the spatial proximity and intimate contact between the drug and excipient particles. nih.gov Consequently, higher Maillard reaction rates have been observed in compressed tablets compared to simple powder mixtures of the same components. nih.govpurdue.edu
Formulations containing spray-dried lactose, which is composed of both α-lactose monohydrate and amorphous lactose, can be more susceptible to reactivity due to the presence of the amorphous component. nih.govpurdue.edu In one study investigating the reaction between metoclopramide (B1676508) hydrochloride and different lactose forms, tablets made with amorphous lactose showed the highest reaction rates. purdue.edu
Table 4: Impact of Solid-State Form and Processing on Reactivity of Metoclopramide HCl with Lactose
| Condition | Observation | Reason | Source(s) |
|---|---|---|---|
| Powder Mixtures vs. Tablets | Higher reaction rates observed in tablets. | Increased contact area and spatial proximity of reactants due to compression. | purdue.edu, nih.gov |
| Milling of Reactants | Increased reactivity of the mixture. | Creation of amorphous regions, crystal defects, and increased surface area. | purdue.edu, nih.gov |
| Lactose Form | Higher reaction rates with amorphous lactose. | Amorphous phase is physically less stable and has higher molecular mobility. | purdue.edu |
Modeling and Predictive Methodologies in Lactose Monohydrate Research
Computational Modeling of Crystallization Processes
Crystallization is a critical step in the production of lactose (B1674315) monohydrate, as it largely determines the particle size distribution (CSD), which in turn influences downstream processing and final product performance. Computational models are used to simulate, control, and optimize this complex process. univ-toulouse.fr
Population Balance Models (PBM) or Population Balance Equations (PBE) are the cornerstone of crystallization modeling. mdpi.com They provide a mathematical framework to track the evolution of the entire crystal population over time, accounting for key physical phenomena such as nucleation, growth, aggregation, and breakage. mdpi.comfao.org By solving these equations, researchers can predict the final Crystal Size Distribution (CSD) of α-lactose monohydrate under various processing conditions.
The application of PBM extends across different crystallization methods:
Cooling Crystallization: PBM has been used to analyze the product CSD from continuous cooling crystallizers, allowing for the determination of nucleation and growth kinetics at different temperatures and supersaturations. researchgate.netresearchgate.net
Evaporative Crystallization: In industrial evaporative crystallizers, mathematical models incorporating PBM have shown that secondary nucleation is the most influential factor affecting the CSD. massey.ac.nz For instance, a 5.5-times increase in the secondary nucleation rate was found to halve the volume-weighted mean crystal size. massey.ac.nz
Antisolvent Crystallization: For semibatch antisolvent crystallization using ethanol (B145695), a model comprising a PBE and material balance has been formulated to estimate growth and nucleation kinetic parameters. acs.org
Isothermal Batch Crystallization: Models based on population balance have successfully fitted experimental data on kinetics and CSD, helping to elucidate the effects of various additives on the crystallization process. fao.org
These models are complex and often require simplification, for example, by assuming a size-independent growth rate or negligible nuclei size, to reduce mathematical complexity while still providing valuable predictions. mdpi.com
Table 1: Application of Population Balance Models in Lactose Monohydrate Crystallization
| Crystallization Method | Key Focus of PBM Application | Research Findings |
|---|---|---|
| Continuous Cooling | Analysis of product CSD to determine nucleation and growth kinetics. researchgate.netresearchgate.netcapes.gov.br | Kinetic models were developed to show the effects of operating parameters on nucleation and growth. researchgate.netresearchgate.net |
| Evaporative | Simulation of industrial crystallizers to conduct sensitivity analysis. massey.ac.nz | Crystal size was found to be most affected by secondary nucleation. massey.ac.nz |
| Isothermal Batch | Fitting kinetic and CSD data to study the effects of additives. fao.org | The model allowed for the extraction of constants for nucleation, growth, and mutarotation steps. fao.org |
| Semibatch Antisolvent | Formulation of PBE and material balance to estimate kinetic parameters. acs.org | The model helped study the impact of operational parameters like antisolvent flow rate on CSD. acs.org |
| Sub-zero Temperature | Modeling crystallization kinetics, including the effects of mutarotation and nucleation. researchgate.net | PBM was used to model competing effects at low temperatures where mass transport is reduced but supersaturation is increased. researchgate.netresearchgate.net |
Building upon predictive models, researchers have developed optimal control strategies to actively manipulate the batch crystallization process and achieve desired outcomes. The goal is often to produce crystals within a specific, narrow size range, avoiding the growth of excessively large particles while maximizing yield. univ-toulouse.frarxiv.org
The development of these strategies involves creating a comprehensive mathematical model of the process, which typically includes conservation laws for population, molar, and energy balances. univ-toulouse.frresearchgate.netarxiv.org Control inputs, which are the operational parameters that can be varied during the process, often include:
Temperature of the crystallizer univ-toulouse.frarxiv.org
Feed rate of solvent or antisolvent univ-toulouse.frarxiv.org
The initial distribution of the crystal seed univ-toulouse.frarxiv.org
By defining an objective, such as maximizing the crystal mass within a target size range (e.g., 10⁻⁵ to 10⁻⁴ µm), optimal control algorithms can calculate the best profiles for the control inputs over the duration of the batch. univ-toulouse.frarxiv.org Studies have compared various control policies for the semi-batch crystallization of α-lactose monohydrate. arxiv.org For example, an optimal control strategy for temperature and feed rate can be compared against simpler policies like maintaining constant conditions or applying a linear cooling profile. arxiv.org Similarly, for seeded batch cooling crystallizers, optimal cooling trajectories can be determined to minimize unwanted secondary nucleation, with slower cooling rates being optimal for coarser seed crystals. ntnu.no These dynamic optimization approaches allow for the selection of the best seeding and cooling strategies to ensure the highest product yield and quality, often minimizing the need for extensive laboratory experiments. ntnu.no
Table 2: Comparison of Control Policies for Semi-Batch Crystallization of α-Lactose Monohydrate
| Policy Name | Description of Control Inputs | Objective |
|---|---|---|
| Constant | Set-point temperature and solvent feed rate are fixed at constant values. arxiv.org | Serves as a baseline for comparison. arxiv.org |
| Linear | Solvent feed rate is fixed, while the set-point temperature decreases linearly from an initial value. arxiv.org | A simple, heuristic approach to inducing crystallization. arxiv.org |
| Optimal | Both the set-point temperature and the solvent feed rate are controlled dynamically over time based on various objectives. arxiv.org | To maximize crystal mass in a predefined size range and enhance product quality. univ-toulouse.frarxiv.org |
Predictive Models for Functional Properties
The functionality of lactose monohydrate as a pharmaceutical excipient is highly dependent on its physical properties, which are imparted during manufacturing. Predictive models are crucial for understanding the link between material attributes and critical quality attributes of the final dosage form, such as tablets.
Tabletability (the relationship between tablet tensile strength and compaction pressure) and compactibility (the relationship between tablet tensile strength and porosity) are key indicators of a powder's ability to be formed into a robust tablet. compactionsimulation.com Predicting these profiles without extensive, material-intensive experimentation is highly desirable in early-stage drug development. diva-portal.org
A semi-empirical hybrid model has been developed and successfully applied to α-lactose monohydrate powders with a wide range of particle sizes (from ~3.5 to 203 µm). compactionsimulation.comtandfonline.comdiva-portal.org This material-sparing method can generate good approximations of both tabletability and compactibility relationships from a single compression experiment. tandfonline.comnih.gov The approach works by using a limited set of experimentally derived parameters to predict the entire profile. compactionsimulation.comnih.gov
The key inputs for this hybrid prediction method include:
The Kawakita b⁻¹ parameter , related to the total amount of powder compression. compactionsimulation.comtandfonline.com
The in-die Heckel parameter , which describes the plastic deformation behavior of the powder under pressure. compactionsimulation.comtandfonline.com
A single reference tablet tensile strength value, obtained from one tablet manufactured at a single compaction pressure. compactionsimulation.comtandfonline.com
Studies have shown a high degree of similarity between the predicted profiles and those derived from extensive experimental work. tandfonline.comdiva-portal.orgnih.gov This demonstrates the model's capacity to provide comprehensive information on the tablet-forming ability of different grades of lactose monohydrate, making it a valuable tool for formulation development. compactionsimulation.com
Table 3: Key Parameters for the Hybrid Prediction of Tabletability
| Parameter | Description | Role in the Model |
|---|---|---|
| Kawakita b⁻¹ | An engineering parameter derived from powder compression analysis. diva-portal.orgtandfonline.com | Used to describe the compressibility and volume reduction of the powder bed. diva-portal.org |
| Heckel Yield Stress | A parameter representing the pressure at which the material begins to deform plastically. diva-portal.orgtandfonline.com | Characterizes the material's plastic stiffness and its ability to deform without fracturing. tandfonline.com |
| Reference Tensile Strength (σt) | The measured strength of a single tablet made at a known compaction pressure. diva-portal.orgtandfonline.com | Acts as a calibration point to anchor the predicted strength-pressure relationship. diva-portal.org |
Tablet disintegration is a critical quality attribute that influences subsequent drug dissolution and bioavailability. Researchers have developed models to predict disintegration time based on the properties of the formulation components, including lactose monohydrate. researchgate.net
A linear model was developed to identify which material and tablet properties have the most significant impact on the disintegration of tablets containing different lactose qualities. researchgate.netnih.gov The model investigated several potential variables, including the polymorphic composition of lactose, tablet porosity, pore size distribution, and tablet tensile strength. researchgate.netresearchgate.net
The research yielded several key insights:
The model demonstrated a strong correlation (r² = 0.982) between predicted and measured disintegration times, indicating high predictive accuracy. researchgate.netnih.gov
Among the variables studied, the polymorphic composition of lactose and the pore size distribution were identified as the factors that most affect tablet disintegration. researchgate.netnih.gov
A counterintuitive finding was that a higher concentration of lactose monohydrate in tablets leads to faster disintegration. This is explained by the slower dissolution rate of lactose monohydrate compared to its anhydrous and amorphous forms, which allows wicking and disintegrant action to proceed more effectively before the tablet matrix dissolves and seals the pores. researchgate.netnih.gov
Tablet tensile strength was not found to be a direct driver for disintegration; instead, pore size distribution was identified as a mutual driver for both tablet strength and disintegration. researchgate.netresearchgate.net
These modeling efforts provide crucial guidance on selecting appropriate filler-binder grades for Quality-by-Design (QbD) formulation development and serve as a foundation for more advanced mechanistic models to predict tablet disintegration. researchgate.netresearchgate.net
Table 4: Variables in a Linear Model for Predicting Tablet Disintegration Time
| Variable | Impact on Disintegration Time | Explanation |
|---|---|---|
| Lactose Monohydrate Content | Higher content leads to faster disintegration. researchgate.netnih.gov | Slower dissolution of the monohydrate form allows for more efficient water uptake and swelling of the disintegrant. researchgate.netnih.gov |
| Pore Size Distribution | Identified as a primary driver of disintegration. researchgate.netnih.gov | The network of pores dictates the rate and extent of water penetration into the tablet core. researchgate.net |
| Tablet Porosity | An influential parameter in the model. researchgate.net | Higher porosity generally facilitates faster water ingress, leading to quicker disintegration. mdpi.com |
| Tablet Tensile Strength | Not identified as a direct driver. researchgate.netnih.gov | It is an indirect factor, as it is also driven by the pore structure of the tablet. researchgate.net |
Q & A
Q. How do pharmacopeial harmonization efforts impact lactose monohydrate monograph development?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
